molecular formula C23H23F2N5O2S B2600388 N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1116036-80-6

N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2600388
CAS No.: 1116036-80-6
M. Wt: 471.53
InChI Key: VDQYKOSFWIKNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a sulfanyl-acetamide group and a 2,4-difluorophenyl moiety. The piperazine ring is functionalized with a 2-methoxyphenyl group, which contributes to its electronic and steric profile. Such structural elements are common in bioactive molecules targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to the piperazine moiety’s affinity for these proteins .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O2S/c1-32-20-5-3-2-4-19(20)29-10-12-30(13-11-29)21-8-9-26-23(28-21)33-15-22(31)27-18-7-6-16(24)14-17(18)25/h2-9,14H,10-13,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQYKOSFWIKNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorophenyl group, a piperazine moiety, and a pyrimidine ring. The presence of these functional groups is critical for its biological activity.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes, particularly those involved in cancer pathways. For instance, piperazine derivatives have demonstrated inhibitory effects on human acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Targeting Cancer Cell Lines :
    • In vitro studies have indicated that this compound exhibits cytostatic activity against various cancer cell lines. Preliminary assays conducted on the NCI-60 panel revealed moderate inhibition growth percentages (IGP) across several types of cancer cells, including breast and lung cancer .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Activity Target Effect Reference
Inhibition of AcetylcholinesteraseHuman EnzymeInhibition observed
Cytostatic ActivityVarious Cancer Cell LinesModerate IGP (up to 23%)
Docking StudiesDihydrofolate ReductaseBinding affinity assessed

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the compound's efficacy against a panel of 60 human tumor cell lines. The results indicated a significant growth inhibition in specific lines, suggesting that the compound may serve as a potential anticancer agent .
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression. This approach has highlighted the significance of the piperazine and pyrimidine moieties in enhancing binding affinity and specificity .

Scientific Research Applications

Pharmacological Studies

N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide has shown promise in pharmacological research due to its potential as a therapeutic agent. The compound exhibits properties that may be beneficial for treating various diseases, including:

  • Antidepressant Activity : Compounds containing piperazine moieties are often studied for their antidepressant effects. Research indicates that modifications to the piperazine structure can enhance activity against depression .
  • Anticancer Properties : The pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies show that similar compounds can induce apoptosis in cancer cells .

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for its application in drug development:

  • Protein Interaction Studies : Computational modeling has been employed to assess how this compound interacts with specific protein targets involved in disease pathways. For instance, molecular docking studies reveal potential binding sites on proteins associated with neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the piperazine ring and the introduction of fluorine substituents. The synthetic pathways are critical for generating derivatives that may have enhanced biological activity or reduced side effects.

StepReaction TypeKey ReagentsOutcome
1N-AlkylationPiperazineFormation of piperazine derivative
2SulfanylationThioacetic acidIntroduction of sulfanyl group
3AcetylationAcetic anhydrideFinal acetamide product

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those found in this compound resulted in significant antidepressant effects in animal models . The findings suggest a correlation between structural features and pharmacological activity.

Case Study 2: Anticancer Efficacy

Research published in a peer-reviewed journal highlighted the anticancer properties of pyrimidine-based compounds. In vitro assays showed that compounds with similar structures induced apoptosis in various cancer cell lines, indicating a potential therapeutic role for this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Substituents on Phenyl Ring Piperazine Substitution Heterocyclic Core Molecular Weight (g/mol) Key References
Target Compound: N-(2,4-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide 2,4-difluoro 2-methoxyphenyl Pyrimidine ~495* N/A
N-(2-chlorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide (M459-1056) 2-chloro 4-methoxyphenyl Pyrimidine ~486
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-fluoro 4-methylbenzenesulfonyl Piperazine 403.45
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-chloro None Diaminopyrimidine 337.80
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-bromo-4,6-difluoro 4-methylphenyl Triazole ~580*

*Estimated based on molecular formula.

Key Observations:
  • Halogen Effects: Fluorine and chlorine substituents influence lipophilicity and metabolic stability. The 2,4-difluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to mono-halogenated analogs (e.g., 4-fluorophenyl in ).
  • Heterocyclic Core : Pyrimidine-based compounds (target and M459-1056) exhibit planar structures conducive to π-π stacking, whereas triazole derivatives () may adopt different binding conformations.

Pharmacological Implications

  • Piperazine Derivatives : Piperazine moieties are prevalent in central nervous system (CNS) drugs. The sulfonyl-piperazine compound () likely exhibits distinct pharmacokinetics due to its sulfonyl group, which may reduce CNS penetration compared to methoxy-substituted analogs.
  • Pyrimidine vs. Triazole Cores : Pyrimidine’s rigidity may favor binding to enzymes or receptors requiring planar interactions (e.g., kinase inhibitors), while triazoles offer conformational flexibility for targeting allosteric sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.